molecular formula C15H20N2O3 B12677437 Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- CAS No. 51972-57-7

Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-

Cat. No.: B12677437
CAS No.: 51972-57-7
M. Wt: 276.33 g/mol
InChI Key: VAVWNTZMWOYIMW-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- is a complex organic compound with the molecular formula C15H16N2O3 It is known for its unique structure, which includes a cyclohexane ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of cyclohexanecarboxylic acid with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

    Reduction: Formation of cyclohexanemethylamine derivatives.

    Substitution: Formation of N-substituted cyclohexanecarboxamides.

Scientific Research Applications

Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: A simpler analog without the isoindole moiety.

    Phthalimide: Contains the isoindole moiety but lacks the cyclohexane ring.

    Cyclohexanecarboxylic acid: The parent acid of the amide compound.

Uniqueness

Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- is unique due to its combined structural features of cyclohexane and isoindole, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

51972-57-7

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C15H20N2O3/c16-14(20)15(8-4-1-5-9-15)17-12(18)10-6-2-3-7-11(10)13(17)19/h1-9H2,(H2,16,20)

InChI Key

VAVWNTZMWOYIMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N)N2C(=O)C3=C(C2=O)CCCC3

Origin of Product

United States

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